Doxazosin, (S)-

Vue d'ensemble

Description

Doxazosin is an alpha-1 adrenergic receptor antagonist used to treat mild to moderate hypertension and urinary obstruction due to benign prostatic hyperplasia . It belongs to the general class of medicines called antihypertensives . It relaxes your veins and arteries so that blood can more easily pass through them . It also relaxes the muscles in the prostate and bladder neck, making it easier to urinate .

Synthesis Analysis

Doxazosin is extensively metabolized, with only about 5% of the administered dose excreted unchanged . It is metabolized in the liver to produce mainly O-demethylated and C-hydroxylated metabolites . The clearance of doxazosin, presumably in the liver, involves the production of these metabolites .Applications De Recherche Scientifique

Prostate and Urological Applications :

- Doxazosin is used in the treatment of benign prostatic hyperplasia (BPH), reducing cell proliferation and increasing collagen fibers in rat prostatic lobes, leading to tissue remodeling and reduced epithelial cell proliferation (Justulin, Delella, & Felisbino, 2008).

- It has been found effective and safe in both normotensive and hypertensive patients with BPH, improving urodynamic and symptomatic parameters associated with the condition (Janknegt & Chapple, 1993).

Cardiovascular and Metabolic Effects :

- Doxazosin's role in managing patients with metabolic syndrome, a risk factor for cardiovascular complications, has been highlighted. Its pleiotropic action contributes to the reduction of metabolic syndrome indices (Nowak, Jarosz-Popek, & Postuła, 2021).

- It has been studied for its antihypertensive effects and is well-tolerated in the treatment of hypertension (Cox, Leader, Milson, & Singleton, 1986).

Cancer Research :

- Doxazosin has been proposed as a potential novel therapy for breast cancer, demonstrating inhibitory effects on breast cancer cell proliferation and apoptosis by affecting EGFR and NF-kappaB signaling pathways (Hui, Fernando, & Heaney, 2008).

Endocrine Effects :

- It has been shown to disturb testosterone homeostasis and change the transcriptional profile of steroidogenic machinery, cAMP/cGMP signaling, and adrenergic receptors in Leydig cells of adult rats (Stojkov, Janjic, Kostic, & Andric, 2013).

Environmental and Ecotoxicological Research :

- Doxazosin's environmental impact and ecotoxicological profile have been studied, focusing on its degradation in aqueous solutions and potential risks for aquatic species and humans (Bujak, Kralj, Kosyakov, Ul'yanovskii, Lebedev, & Trebše, 2020).

Bone Metabolism :

- Research has indicated that doxazosin may play a role in bone metabolism by increasing osteogenic differentiation of human mesenchymal stem cells, suggesting a potential protective effect against fracture risk (Choi, Lee, Lee, Chung, & Park, 2011).

Substance Abuse Treatment :

- Doxazosin has been evaluated as a treatment to attenuate the positive subjective effects of cocaine in humans, suggesting a potential role in cocaine dependence treatment (Newton, De La Garza, Brown, Kosten, Mahoney, & Haile, 2012).

Safety And Hazards

Doxazosin may cause dizziness or fainting, especially when you first start taking it or when you start taking it again . You should be careful if you drive or do anything that requires you to be alert . Avoid standing for long periods of time or becoming overheated during exercise and in hot weather . Avoid getting up too fast from a sitting or lying position, or you may feel dizzy .

Orientations Futures

Doxazosin has been found to have a greater expulsion rate, a reduced expulsion time, and fewer pain episodes compared to the placebo group . The expulsion time of Doxazosin was shorter than that of Tamsulosin . This suggests potential future directions for the use of Doxazosin in medical expulsion therapy for distal ureteric calculi .

Propriétés

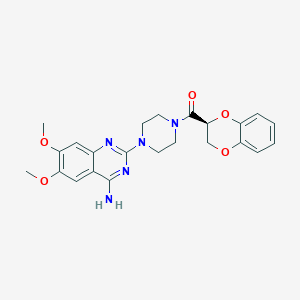

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZYUOTYCVRMRZ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4COC5=CC=CC=C5O4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Doxazosin, (S)- | |

CAS RN |

104874-86-4 | |

| Record name | Doxazosin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104874864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOXAZOSIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V916PA1IQJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

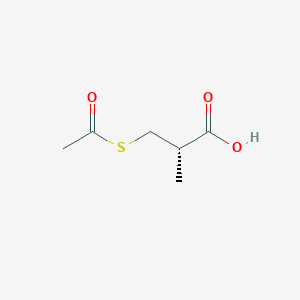

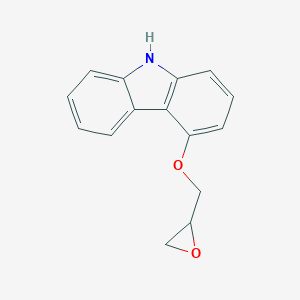

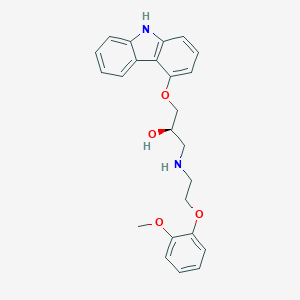

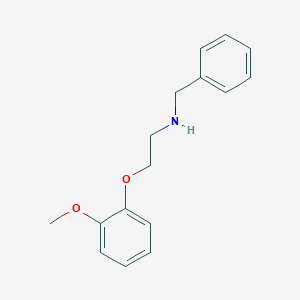

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

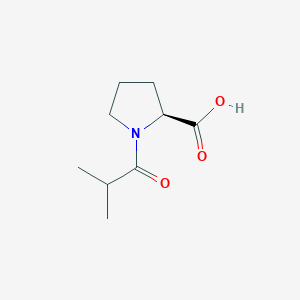

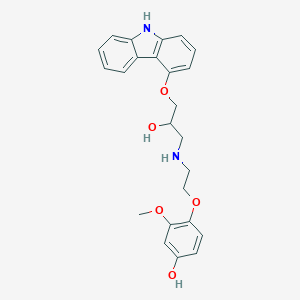

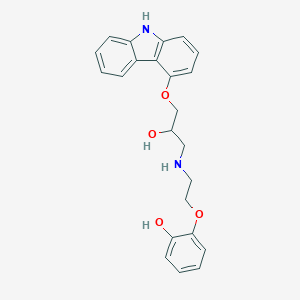

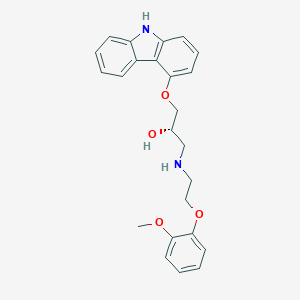

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)

![2-(Methylethoxy)ethyl 4-{2-hydroxy-3-[(methylethyl)amino]propoxy}benzoate](/img/structure/B193003.png)